molecular formula C7H9N3O B1313129 2,3-Diaminobenzamide CAS No. 711007-44-2

2,3-Diaminobenzamide

Cat. No.: B1313129
CAS No.: 711007-44-2
M. Wt: 151.17 g/mol
InChI Key: NAWJZCSEYBQUGY-UHFFFAOYSA-N
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Description

2,3-Diaminobenzamide is an organic compound with the chemical formula C7H9N3O. It features two amino groups and one benzamide group in its structure. This compound is typically found as a colorless to pale yellow crystalline solid and is soluble in various organic solvents such as ethanol, dichloromethane, and chloroform, but not in water .

Biochemical Analysis

Biochemical Properties

2,3-Diaminobenzamide plays a significant role in biochemical reactions, particularly in the inhibition of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The compound interacts with PARP by binding to it and preventing the enzyme from using up nicotinamide adenine dinucleotide (NAD+), which is crucial for DNA repair . This interaction leads to the depletion of NAD+ levels, affecting the cell’s ability to repair DNA and ultimately leading to cell death.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting PARP, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PARP by this compound leads to reduced DNA repair capacity, which can result in increased cell death, particularly in cancer cells that rely heavily on PARP for survival . This makes this compound a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PARP, thereby inhibiting the enzyme’s activity . This inhibition prevents PARP from utilizing NAD+ for DNA repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, this compound may interact with other biomolecules involved in DNA repair and cell survival pathways, further enhancing its cytotoxic effects on cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of DNA repair and prolonged cytotoxic effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cell death and adverse effects . Studies have shown that there is a threshold dose beyond which the toxic effects of this compound become pronounced . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, which introduce or unmask hydrophilic groups . In phase II reactions, this compound undergoes conjugation with glucuronic acid, sulfate, or other molecules, facilitating its excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the nucleus, where PARP is primarily located, is essential for its inhibitory effects on DNA repair . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,3-Diaminobenzamide can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: This compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often involve reagents such as halogenated compounds and strong bases.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzamides and related compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two amino groups, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic organic chemistry and medicinal research .

Properties

IUPAC Name

2,3-diaminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWJZCSEYBQUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440634
Record name 2,3-diaminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711007-44-2
Record name 2,3-diaminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 206 g (1.14 mol) of 6 and 20.6 g of 10% Pd on charcoal in 824 ml of THF and 824 ml of methanol was hydrogenated with a total of 6 equivalents of hydrogen (130 l) at 2048° C. over 24 h. The mixture was filtrated and the solvents were evaporated.
Name
Quantity
206 g
Type
reactant
Reaction Step One
Name
Quantity
824 mL
Type
solvent
Reaction Step One
Quantity
824 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
catalyst
Reaction Step One
Quantity
130 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do catalysts like PYTZ impact the synthesis of benzimidazoles, and could similar approaches be applied to 2,3-diaminobenzamide as a starting material?

A1: The research article demonstrates that PYTZ acts as an efficient catalyst for the one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazoles. [] While the study doesn't specifically utilize this compound, it highlights the potential of similar catalytic approaches for synthesizing benzimidazole derivatives. Further research would be needed to explore the reactivity of this compound under similar reaction conditions and to determine the optimal catalyst for achieving desired products.

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